molecular formula C8H11NO3 B1402741 2,3,6-Trimethoxypyridine CAS No. 1364917-21-4

2,3,6-Trimethoxypyridine

Cat. No.: B1402741
CAS No.: 1364917-21-4
M. Wt: 169.18 g/mol
InChI Key: FIDKPTFJOFOUTP-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxypyridine is a pyridine derivative featuring methoxy (-OCH₃) groups at the 2-, 3-, and 6-positions of the aromatic ring. The compound is synthesized via methods such as bromomethylation of precursor pyridines, as evidenced by the use of 4-(bromomethyl)-2,3,6-trimethoxypyridine in cross-coupling reactions with palladium catalysts like Pd(PPh₃)₄ . Nuclear magnetic resonance (NMR) data (¹H NMR (CDCl₃): δ 6.27 (s, 1H), 3.98 (s, 3H), 3.87 (s, 6H)) confirm its structural identity .

This compound is cataloged under CAS number 1364917-21-4 and MFCD21609475, with a purity of 95% in commercial sources . It serves as a key intermediate in pharmaceutical synthesis, such as in the production of TBAJ-876, a tuberculosis drug candidate, where it undergoes lithiation with n-BuLi in tetrahydrofuran (THF) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethoxypyridine typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 2,3,6-trichloropyridine with sodium methoxide in methanol. The reaction proceeds under reflux conditions, leading to the substitution of chlorine atoms with methoxy groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
2,3,6-Trimethoxypyridine has been investigated for its potential as an antiproliferative agent. Research indicates that it can be used in the synthesis of new antitubulin agents. A study developed novel compounds characterized by a 3′,4′,5′-trimethoxyanilino moiety combined with cyano or alkoxycarbonyl groups at specific positions on the pyridine ring. Notably, derivatives such as 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine showed promising results in inhibiting cancer cell proliferation.

Pharmaceutical Development:
The compound serves as a precursor for various biologically active molecules. Its unique structure allows it to interact with specific molecular pathways, making it valuable in drug design targeting diseases like cancer and neurodegenerative disorders .

Agricultural Applications

Pesticide Development:
Recent studies have explored the use of this compound as a potential pesticide. Its chemical properties suggest that it can inhibit certain pests effectively while being less harmful to beneficial organisms. This application is critical in developing sustainable agricultural practices.

Materials Science

Electroactive Polymers:
In materials science, this compound has been utilized in the synthesis of novel organic polymers for energy storage applications. One study demonstrated that a polymer incorporating this compound exhibited a discharge capacity of 40 mAh g1^{-1} at 1C and maintained performance even at higher rates (2C and 5C), indicating its suitability for high-power applications.

Chemical Synthesis

Building Blocks in Organic Chemistry:
The compound is frequently employed as a building block in organic synthesis. It acts as a ligand in coordination chemistry and participates in various reactions such as oxidation and substitution to form complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

Field Application Case Study Reference
Medicinal ChemistrySynthesis of antitubulin agents
AgricultureDevelopment of pesticides
Materials ScienceCreation of electroactive polymers
Organic ChemistryBuilding block for complex organic synthesis

Mechanism of Action

The mechanism of action of 2,3,6-Trimethoxypyridine involves its interaction with various molecular targets. The methoxy groups enhance its electron-donating properties, making it a good ligand for metal complexes. It can also interact with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Structural and Electronic Comparisons

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
2,3,6-Trimethoxypyridine 2-,3-,6-OCH₃ 169.18 Cross-coupling reactions ; Anticancer agent precursor
2,3,6-Trimethylpyridine 2-,3-,6-CH₃ 135.21 Limited industrial use (not for fragrances/flavors)
3,5-Dichloro-2,4,6-trimethoxypyridine 2-,4-,6-OCH₃; 3-,5-Cl 242.09 Electron-deficient ring; halogenation reactions
2,3,6-Trihydroxypyridine 2-,3-,6-OH 127.11 Enzymatic substrate; oxidation-prone
  • Methoxy vs. Methyl Groups : The methoxy groups in this compound enhance polarity and hydrogen-bonding capacity compared to methyl groups in 2,3,6-trimethylpyridine (collidine). This increases solubility in polar solvents and influences reactivity in nucleophilic substitutions .
  • Chlorinated Derivatives : 3,5-Dichloro-2,4,6-trimethoxypyridine (CAS 2412-97-7) exhibits electron-withdrawing Cl substituents, rendering the ring electron-deficient. This contrasts with the electron-donating methoxy groups in this compound, altering its behavior in electrophilic aromatic substitution .
  • Hydroxy vs. Methoxy : 2,3,6-Trihydroxypyridine is prone to oxidation and enzymatic degradation, whereas the methoxy groups in this compound confer stability, making it more suitable for synthetic applications under oxidative conditions .

Pharmacological Activity Comparisons

Table 2: Anticancer Activity of Methoxypyridine Derivatives

Compound Target IC₅₀ (μM) vs. Cancer Cell Lines Key Findings
This compound derivatives (Vb, Vc, Vf) Tubulin polymerization <0.1 (HepG-2, HCT-116, MCF-7) Superior to colchicine; induces apoptosis
Colchicine Tubulin ~0.03–0.1 Reference compound; high toxicity
  • Trimethoxyphenyl vs. Trimethoxypyridine : Derivatives of this compound, such as compounds Vb and Vc, demonstrate enhanced tubulin inhibition compared to colchicine. The pyridine ring’s nitrogen atom and methoxy positioning likely improve binding affinity to tubulin’s colchicine site .

Biological Activity

2,3,6-Trimethoxypyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and potential therapeutic effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure

This compound has the molecular formula C8H11N\text{C}_8\text{H}_{11}\text{N} and features three methoxy groups attached to the pyridine ring. Its structure contributes significantly to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains.

Antibacterial Activity

A study highlighted that pyridine derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Microorganism MIC (μg/mL)
Staphylococcus aureus6.25
Bacillus subtilis12.5
Escherichia coli12.5
Pseudomonas aeruginosa12.5

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against species such as Candida albicans, with MIC values reported at around 12.5 μg/mL .

Antiviral Activity

Preliminary studies suggest that derivatives of pyridine compounds may exhibit antiviral properties; however, specific data on the antiviral activity of this compound remains limited. Further research is needed to elucidate its potential in this area .

The biological activity of this compound is believed to be linked to its ability to interfere with microbial cell wall synthesis and function through disruption of membrane integrity. The presence of methoxy groups enhances lipophilicity, facilitating better penetration into microbial cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Alnassar et al. synthesized various pyridine derivatives and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that compounds with structural similarities to this compound exhibited favorable binding interactions with target proteins involved in cell wall synthesis .
  • In Silico Studies : Molecular docking studies have shown that this compound can bind effectively to active sites on enzymes critical for bacterial survival. This suggests potential pathways for drug design targeting resistant strains .

Structure-Activity Relationship (SAR)

The substitution pattern on the pyridine ring plays a crucial role in determining the biological activity of these compounds. The presence of methoxy groups at positions 2, 3, and 6 has been correlated with increased antibacterial potency compared to other pyridine derivatives lacking these substitutions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,6-Trimethoxypyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves methoxylation of halogenated pyridine precursors (e.g., 2,3,6-trichloropyridine) via nucleophilic substitution using sodium methoxide in methanol under reflux. Optimization includes controlling stoichiometric ratios (e.g., 3:1 molar excess of NaOCH₃) and reaction time (typically 12–24 hours) to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitoring via TLC or GC-MS is critical to track reaction progress .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should researchers expect?

  • Methodological Answer :

  • NMR : In 1H^1H-NMR, expect three singlet peaks for methoxy groups (δ ~3.8–4.0 ppm) and distinct aromatic protons (δ ~6.5–8.0 ppm, depending on substitution pattern). 13C^{13}C-NMR should show methoxy carbons at δ ~55–60 ppm and aromatic carbons at δ ~110–150 ppm.
  • FT-IR : Key peaks include C-O-C stretching (~1250 cm1^{-1}) and aromatic C-H bending (~700–800 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 183 (C8_8H11_{11}NO3_3) with fragmentation patterns reflecting methoxy group loss. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) for purity ≥95% .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C, away from oxidizing agents and ignition sources.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS Category 2 skin/eye irritation guidelines for emergency response .

Q. How is this compound typically utilized as a precursor in heterocyclic chemistry?

  • Methodological Answer : It serves as a building block for synthesizing polyfunctional pyridine derivatives. For example:

  • Demethylation : Use BBr3_3 in dichloromethane to yield trihydroxypyridines for coordination chemistry.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) introduces aryl groups at the 4-position. Monitor reaction progress via LC-MS to optimize yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY/HMQC to assign overlapping signals.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Slow evaporation from ethanol/water mixtures often yields suitable crystals .

Q. What strategies ensure the stability of this compound under extreme pH or temperature conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC analysis to determine decomposition thresholds (typically >200°C). For high-temperature reactions, use Schlenk lines under inert atmospheres.
  • pH Sensitivity : Avoid prolonged exposure to strong acids/bases. Buffered solutions (pH 6–8) are optimal for aqueous-phase reactions. Accelerated stability studies (40°C/75% RH) can model long-term storage .

Q. How should researchers address the lack of ecological toxicity data for this compound in environmental impact assessments?

  • Methodological Answer :

  • Predictive Models : Use QSAR tools (e.g., EPI Suite) to estimate biodegradation potential (BIOWIN) and ecotoxicity (ECOSAR).
  • Comparative Studies : Leverage data from structurally similar compounds (e.g., 2,4,6-trimethylpyridine) to infer bioaccumulation or aquatic toxicity.
  • Microcosm Experiments : Test degradation in soil/water systems spiked with 14C^{14}C-labeled compound to track mineralization rates .

Q. What role does this compound play in microbial metabolic pathways, and how can this be applied to biocatalysis?

  • Methodological Answer :

  • Enzymatic Demethoxylation : Aspergillus nidulans homologs (e.g., HxnV monooxygenase) may hydroxylate methoxy groups, analogous to 2,5-dihydroxypyridine degradation. Optimize enzyme activity using cell-free extracts and NADPH cofactors.
  • Biocatalytic Applications : Engineer microbial consortia for selective demethylation to produce high-value hydroxypyridines. Metabolomic profiling (LC-HRMS) identifies intermediates and pathway bottlenecks .

Properties

IUPAC Name

2,3,6-trimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-10-6-4-5-7(11-2)9-8(6)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDKPTFJOFOUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310899
Record name Pyridine, 2,3,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364917-21-4
Record name Pyridine, 2,3,6-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364917-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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